Cas no 7149-64-6 (2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline)
7149-64-6 structure
Product Name:2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline
Numero CAS:7149-64-6
MF:C16H17N
MW:223.312884092331
CID:1748642
PubChem ID:251645
Update Time:2025-04-21
2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline
- SureCN8415128
- AC1L5KB2
- 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Oprea1_574755
- 2-methyl-1-phenyl-1,2,3,4-tetrahydro-isoquinoline
- Oprea1_032773
- AC1Q1HNF
- 2-Methyl-1-phenyl-1,2,3,4-tetrahydro-isochinolin
- NSC72278
- NCIOpen2_003822
- SureCN8415128; AC1L5KB2; 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline; Oprea1_574755; 2-methyl-1-phenyl-1,2,3,4-tetrahydro-isoquinoline; Oprea1_032773; AC1Q1HNF; 2-Methyl-1-phenyl-1,2,3,4-tetrahydro-isochinolin; NSC72278; NCIOpen2_003822;
- NSC 72278
- BDBM50017054
- DTXSID20290986
- NSC-72278
- CHEMBL278781
- 7149-64-6
- SCHEMBL8415128
- 1-phenyl-N-methyl-1,2,3,4-tetrahydro-isoquinoline
-
- Inchi: 1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
- Chiave InChI: MKANNBGMJZQSFY-UHFFFAOYSA-N
- Sorrisi: N1(C)CCC2C=CC=CC=2C1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 223.13621
- Massa monoisotopica: 223.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 3.2Ų
Proprietà sperimentali
- Densità: 1.055
- Punto di ebollizione: 321.2°C at 760 mmHg
- Punto di infiammabilità: 134.7°C
- Indice di rifrazione: 1.587
- PSA: 3.24
- LogP: 3.20180
2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline Letteratura correlata
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
7149-64-6 (2-methyl-1-phenyl-3,4-dihydro-1h-isoquinoline) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso